
(S)-Alogliptin Benzoate Salt
Vue d'ensemble
Description
(S)-Alogliptin Benzoate Salt is the benzoate salt form of alogliptin, a selective, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor developed for treating type 2 diabetes mellitus (T2DM). It was first approved in Japan in 2010 and functions by inhibiting the degradation of glucagon-like peptide-1 (GLP-1), thereby enhancing insulin secretion in a glucose-dependent manner .
Méthodes De Préparation
Overview of Alogliptin Benzoate Salt Synthesis
Alogliptin benzoate salt is synthesized through multistep reactions involving halogenation, nucleophilic substitution, and salt formation. The core structure derives from coupling a uracil derivative with (R)-piperidin-3-amine, followed by benzoic acid salt formation. Key challenges include enantiomeric purity, cost-effective reagents, and minimizing hazardous byproducts. The (S)-enantiomer would theoretically require analogous steps with (S)-piperidin-3-amine, though no explicit methods are documented in the provided sources .
Methodologies for Alogliptin Intermediate Synthesis
Halogenation and Nucleophilic Substitution (EP3292112B1)
The EP3292112B1 patent outlines a two-step process starting with N-methylbarbituric acid (Formula III).
Step 1: Halogenation
N-Methylbarbituric acid undergoes halogenation using phosphorus oxychloride (POCl₃) at 50–90°C to form a reactive intermediate. This step avoids toxic alternatives like thionyl chloride, enhancing safety .
Step 2: Coupling with 2-(Bromomethyl)benzonitrile
The halogenated intermediate reacts with 2-(bromomethyl)benzonitrile (Formula IV) in the presence of sodium carbonate and potassium iodide in isopropyl alcohol. This yields 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)methyl]benzonitrile (Formula V) with >90% efficiency .
Key Conditions
-
Temperature: 65–75°C
-
Catalyst: Potassium iodide (2.5 wt%)
-
Solvent: Isopropyl alcohol
Step 3: Reaction with (R)-Piperidin-3-Amine
Formula V reacts with (R)-piperidin-3-amine dihydrochloride in isopropyl alcohol at 65–70°C for 12–14 hours. Sodium carbonate neutralizes HCl, facilitating free base formation. The crude product is purified via dichloromethane extraction, achieving 85% yield .
Step 4: Benzoate Salt Formation
Alogliptin free base is treated with hydrochloric acid to form the hydrochloride salt, which is subsequently reacted with benzoic acid in 1-propanol. Crystallization at 25–30°C yields alogliptin benzoate with 99.5% purity and 85% isolated yield .
Optimization Data
Parameter | Value |
---|---|
Solvent for salt formation | 1-Propanol |
Reaction temperature | 55–60°C |
Crystallization yield | 42.5 g from 50 g starting |
Alternative Synthetic Routes (CN107540656A)
Direct Alkylation of 6-Chloro-3-Methyluracil
This method employs 6-chloro-3-methyluracil and 2-cyanobenzyl bromide in ethyl acetate with diisopropylethylamine (DIPEA).
Reaction Profile
Advantages
-
Avoids halogenation reagents.
-
Uses cost-effective solvents (ethyl acetate vs. DMF).
One-Pot Synthesis (CN110128401B)
A streamlined approach condenses steps by eliminating protective groups:
-
3,3-Dihalogen-N-methacrylamide reacts with (R)-3-aminopiperidine in toluene.
-
Direct hydrolysis and salt formation with benzoic acid.
Outcomes
Comparative Analysis of Industrial Methods
Method | Starting Material | Key Reagents | Yield | Purity |
---|---|---|---|---|
EP3292112B1 | N-Methylbarbituric acid | POCl₃, Na₂CO₃ | 85% | 99.5% |
CN107540656A | 6-Chloro-3-methyluracil | DIPEA, Ethyl acetate | 91.3% | 99.76% |
CN110128401B | 3,3-Dichloromethacrylamide | Toluene, Benzoic acid | 78% | 98.9% |
Trade-offs
-
EP3292112B1 offers high purity but uses POCl₃, requiring stringent safety measures.
-
CN107540656A achieves superior yield but necessitates costly DIPEA.
-
CN110128401B balances yield and safety but has slightly lower purity.
Challenges in (S)-Alogliptin Benzoate Synthesis
No existing methods in the provided literature address the (S)-enantiomer . Producing it would require:
-
Chiral Resolution : Using chiral stationary phases or diastereomeric salt crystallization.
-
Asymmetric Synthesis : Employing enantioselective catalysts during piperidine coupling.
Research Gaps
-
Lack of data on (S)-piperidin-3-amine availability.
-
No reported bioactivity for the (S)-enantiomer, limiting industrial interest.
Analyse Des Réactions Chimiques
Alogliptin Impurity 11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dehydroxylated product .
Applications De Recherche Scientifique
Alogliptin Impurity 11 has several scientific research applications:
Mécanisme D'action
its presence can influence the overall activity of the parent drug, Alogliptin, by interacting with molecular targets and pathways involved in glucose metabolism . The impurity may bind to the same or different sites on the dipeptidyl peptidase-4 enzyme, potentially altering the drug’s efficacy and safety profile .
Comparaison Avec Des Composés Similaires
Key Pharmacological Properties:
- Molecular Formula : C₂₅H₂₇N₅O₄ (Alogliptin Benzoate) .
- Molecular Weight : 461.51 g/mol .
- IC₅₀ : <10 nM for DPP-4 inhibition, with >10,000-fold selectivity over DPP-8 and DPP-9 .
- Half-Life : 1–2 hours, necessitating twice-daily dosing .
- Mechanism : Prolongs active GLP-1 levels, improving glycemic control without inducing hypoglycemia .
Analytical Methods:
Validated stability-indicating HPTLC and HPLC methods are used for quantification in bulk and formulations. For example:
- HPTLC : Mobile phase Benzene:Ethyl acetate:Triethylamine (7.5:2:0.5 v/v/v); detection at 222 nm; retention factor (Rf) = 0.62 ± 0.10 .
- HPLC : Hypersil Gold C18 column with acetonitrile:ammonium carbonate buffer (55:45 v/v); retention time ~4 minutes .
Selectivity Profile
Alogliptin demonstrates exceptional selectivity (>10,000-fold) for DPP-4 over DPP-8/9, reducing off-target effects . This contrasts with earlier DPP-4 inhibitors like saxagliptin, which show lower selectivity ratios (though specific data for saxagliptin is absent in the evidence) .
Pharmacokinetics and Dosing
- Short Half-Life : 1–2 hours vs. longer-acting agents (e.g., linagliptin: ~12 hours), requiring twice-daily administration .
- Combination Therapy : Frequently co-formulated with metformin hydrochloride, validated via simultaneous HPTLC/HPLC methods .
Analytical Method Robustness
Formulation Challenges
- Sustained-Release Development : Due to its short half-life, multiparticulate tablet formulations are explored to enable once-daily dosing .
- Impurity Profile : A dimer impurity (C₃₁H₃₀N₈O₄; MW 578.64) is identified, necessitating stringent HPLC monitoring during production .
Research Findings and Clinical Relevance
- Anti-Inflammatory Potential: Alogliptin may inhibit TLR-4-mediated cytokine production, suggesting benefits beyond glycemic control .
- Efficacy in Obesity Models : Chronic administration improves β-cell function in obese diabetic mice .
Conclusion (S)-Alogliptin Benzoate Salt stands out for its high selectivity, robust analytical validation, and ongoing formulation innovations. While comparative data on other DPP-4 inhibitors are sparse in the evidence, its pharmacokinetic and stability profiles position it as a viable option for T2DM management, particularly in combination therapies. Further studies comparing its long-term efficacy and safety with newer agents are warranted.
Activité Biologique
(S)-Alogliptin benzoate salt is a pharmacologically active compound primarily utilized as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus (T2DM). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.
Overview of this compound
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 850649-62-6
- Molecular Weight : 461.513 g/mol
- Enantiomeric Composition : Predominantly the R-enantiomer (>99%), with minimal conversion to the S-enantiomer in vivo .
(S)-Alogliptin acts by selectively inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (S)-Alogliptin increases the levels of active incretins, leading to:
- Enhanced insulin secretion in response to meals.
- Suppression of glucagon secretion.
- Improved glycemic control through increased satiety and decreased gastric emptying .
Pharmacokinetics
The pharmacokinetic profile of (S)-Alogliptin reveals rapid absorption and prolonged action:
Parameter | Value |
---|---|
Peak Plasma Concentration (Tmax) | 1 to 2 hours after administration |
Half-life | 12–21 hours |
Bioavailability | ~100% |
Renal Clearance | 9.6 L/h |
Volume of Distribution | 417 L |
Food intake does not significantly affect its absorption, making it convenient for patient use .
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of (S)-Alogliptin in managing T2DM. Below is a summary of key findings from pivotal studies:
Table 1: Clinical Trials Summary
Study Design | Population | Treatment | HbA1c Reduction (%) | Significance |
---|---|---|---|---|
Phase III Trial | Drug-naïve T2DM patients | Alogliptin 12.5 mg vs Placebo | -0.56 | P < 0.001 |
Dose-ranging Study | Japanese T2DM patients | Alogliptin (6.25–50 mg) | -0.68 to -0.77 | P < 0.0001 |
Combination Therapy | Patients on sulfonylureas | Glyburide + Alogliptin | -0.38 to -0.52 | P < 0.001 |
These studies demonstrate that (S)-Alogliptin effectively reduces HbA1c levels in both monotherapy and combination therapy settings, highlighting its role in improving glycemic control .
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients with T2DM showed that treatment with (S)-Alogliptin resulted in a significant reduction in HbA1c levels over a 24-week period, demonstrating its safety and efficacy in this population.
Case Study 2: Long-term Safety Profile
Long-term follow-up studies indicated that patients treated with (S)-Alogliptin exhibited stable glycemic control without significant adverse effects or increased risk of hypoglycemia compared to other DPP-4 inhibitors.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (S)-Alogliptin Benzoate Salt in pharmaceutical formulations?
Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely validated method for quantifying this compound. Key parameters include:
- Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0–5.0) in gradients or isocratic modes (e.g., 45:55 v/v) .
- Detection : UV at 210–220 nm, with retention times ~5–8 minutes .
- Validation Metrics : Linearity (1–50 µg/mL, R² > 0.999), precision (RSD < 2%), and recovery (98–102%) .
For stability-indicating assays, stress testing under acidic, alkaline, oxidative, and thermal conditions is critical to confirm method specificity .
Q. How should this compound be stored to maintain stability in laboratory settings?
Answer:
- Powder : Store under inert gas (e.g., nitrogen) at 2–8°C to prevent hygroscopic degradation. Shelf life: 12 months .
- Solution (DMSO) : Store at -20°C; avoid repeated freeze-thaw cycles (stable for 3–6 months). Note that DMSO absorbs moisture, which may alter solubility .
- In vivo formulations : Use 0.5% methylcellulose suspension (30 mg/mL) prepared fresh to avoid particle aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported selectivity profiles of this compound against DPP-8/DPP-9?
Answer: Discrepancies in selectivity (e.g., IC₅₀ for DPP-4 = 6.9 nM vs. >10,000-fold selectivity over DPP-8/DPP-9 ) may arise from assay conditions. To address this:
- Assay Optimization : Use recombinant human enzymes under standardized buffer conditions (pH 7.4, 37°C) with fluorogenic substrates (e.g., H-Gly-Pro-AMC).
- Kinetic Analysis : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms .
- Cross-Validation : Compare results with orthogonal methods like LC-MS/MS-based activity assays to exclude fluorophore interference .
Q. What strategies are effective for synthesizing and characterizing related substances of this compound?
Answer: Seven related substances (e.g., brominated or ethoxy derivatives) can be synthesized via the industrial route :
- Synthetic Steps :
- Characterization :
- Purity Thresholds : HPLC purity >99.5% for pharmacological studies .
Q. How does this compound interact with human serum albumin (HSA), and what are the implications for pharmacokinetics?
Answer: Multi-spectral and molecular docking studies reveal:
- Binding Mechanism : Static quenching dominates, with a binding constant (Kb) of ~10⁴ M⁻¹, indicating moderate affinity .
- Binding Site : Subdomain IIA of HSA, driven by hydrophobic forces and hydrogen bonding (e.g., interactions with Trp214 and Lys199) .
- Pharmacokinetic Impact : Reduced free drug concentration due to HSA binding, necessitating dose adjustments in hypoalbuminemic patients .
Q. What methodological challenges arise in simultaneous quantification of this compound and co-administered drugs (e.g., pioglitazone) in plasma?
Answer: Key challenges include resolving overlapping chromatographic peaks and matrix effects:
- LC-MS/MS Solutions :
- Validation : Ensure selectivity against endogenous plasma components and cross-validate with HPTLC (Rf 0.35 for alogliptin vs. 0.68 for pioglitazone) .
Tables for Key Data
Parameter | Value | Reference |
---|---|---|
DPP-4 IC₅₀ | 6.9 nM | |
HSA Binding Constant (Kb) | 1.2 × 10⁴ M⁻¹ | |
Plasma Half-life (Alogliptin) | 21.4 hours | |
HPLC Retention Time | 5.2 minutes (Alogliptin) |
Propriétés
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.